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Compound of Interest

Compound Name: CVI-LM001

Cat. No.: B15577015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical and preclinical

investigation of CVI-LM001, a first-in-class, oral small molecule modulator of proprotein

convertase subtilisin/kexin type 9 (PCSK9). The following sections detail the treatment duration

in various studies, summarize key quantitative outcomes, outline experimental protocols, and

illustrate the compound's mechanism of action and study designs.

Quantitative Data Summary
The following tables summarize the treatment duration and key efficacy data from preclinical

and clinical trials of CVI-LM001.

Table 1: Preclinical Studies in Hyperlipidemic Hamster Models
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Study Type Treatment Duration Dosage Key Findings

Hyperlipidemic

Hamster Model
4 weeks

40, 80, 160 mg/kg

(once daily)

Dose-dependent

increase in liver LDLR

protein (up to 3.5-fold)

and decrease in

circulating PCSK9 (to

10% of control at the

highest dose).

Significant reductions

in serum LDL-C, TC,

and TG.[1][2][3]

Diet-Induced NASH

Hamster Model
5 weeks 100 mg/kg

Improved total NASH

score, primarily

through substantial

reductions in hepatic

ballooning.[2][4]

High-Fat, High-

Cholesterol Diet-Fed

Hamsters

4 weeks
10, 20, 40 mg/kg

(once daily)

Dose-dependent

reductions in serum

LDL-C, TC, and TG.

The 20 mg/kg dose

lowered LDL-C by

37%, TC by 39%, and

TG by 40%.

Ameliorated liver fat

accumulation.[2]

Table 2: Clinical Trial Treatment Durations and Outcomes
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Clinical Trial
Phase

Patient
Population

Treatment
Duration

Dosage (once
daily)

Key Efficacy
Results (vs.
Placebo or
Baseline)

Phase 1a
Healthy

Volunteers
10 days 300 mg

36.4% reduction

in serum PCSK9

compared to

baseline.[1][2][3]

Phase 1b (Proof-

of-Mechanism)

Subjects with

Elevated LDL-C
28 days 300 mg

Serum LDL-C:

-26.3%; Total

Cholesterol (TC):

-20.1%; Apo B:

-17.4%; Serum

PCSK9: -39.2%.

[2][3]

Phase 2 (Proof-

of-Concept)

Patients with

Hypercholesterol

emia

12 weeks
100 mg, 200 mg,

300 mg

The primary

endpoint is the

reduction of LDL-

C from baseline

after 12 weeks of

treatment.[1][5]

[6]

Experimental Protocols
The following are generalized protocols based on the available information from published

studies and clinical trial registrations.

Preclinical Efficacy Protocol (Hyperlipidemic Hamster
Model)

Animal Model: Male Golden Syrian hamsters are fed a high-fat and high-cholesterol diet

(HFHCD) to induce hyperlipidemia.

Acclimatization: Animals are acclimatized for a minimum of one week prior to study initiation.
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Grouping: Hamsters are randomly assigned to vehicle control or CVI-LM001 treatment

groups (e.g., 10, 20, 40, 80, 100, 160 mg/kg). A positive control group (e.g., fenofibrate 50

mg/kg) may be included.[4]

Dosing: CVI-LM001 is administered orally via gavage, once daily, for a duration of 4 to 5

weeks.[2][3][4]

Sample Collection: Blood samples are collected at baseline and at the end of the treatment

period for lipid and PCSK9 analysis. At the termination of the study, liver tissue is collected.

Biochemical Analysis:

Serum levels of LDL-C, Total Cholesterol (TC), Triglycerides (TG), and Apolipoprotein B

(ApoB) are measured using standard enzymatic assays.

Serum PCSK9 levels are quantified using a species-specific ELISA kit.

Liver Tissue Analysis:

LDLR protein expression is determined by Western blot analysis of liver lysates.

For NASH models, liver sections are stained with Oil Red O to assess fat accumulation

and histologically scored for steatosis, inflammation, and ballooning.[4]

Clinical Trial Protocol (Phase 2, NCT04438096)
Study Design: A randomized, double-blind, multi-center, placebo-controlled, parallel-group

study.[6]

Participant Population: Drug-naive subjects with elevated LDL cholesterol. Key exclusion

criteria include fasting triglycerides ≥3.99 mmol/L, a history of significant cardiovascular,

renal, or liver diseases, and diabetes.[5]

Run-in Period: A 4-week single-blind, placebo run-in period is implemented where all

subjects receive diet and exercise counseling.[5]

Randomization: Eligible subjects are randomly assigned in a 1:1:1:1 ratio to one of four

treatment arms:
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CVI-LM001 100 mg once daily

CVI-LM001 200 mg once daily

CVI-LM001 300 mg once daily

Placebo once daily[5]

Treatment Period: Subjects receive the assigned treatment for 12 weeks.[5][6]

Assessments:

Primary Efficacy Endpoint: Percent change in LDL-C from baseline to week 12.

Secondary Efficacy Endpoints: Changes in other lipid parameters (TC, ApoB) and serum

PCSK9 levels.

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including ALT

and AST), vital signs, and physical examinations throughout the study.

Follow-up: A 4-week safety follow-up period occurs after the discontinuation of the

investigational product.[5]

Visualizations: Signaling Pathways and Workflows
CVI-LM001 Mechanism of Action
CVI-LM001 is an oral small molecule that modulates PCSK9 and lipid metabolism through a

dual mechanism.[1] It inhibits the transcription of the PCSK9 gene, reducing the amount of

PCSK9 protein available to bind to the LDL receptor (LDLR).[7][8] This leads to less

degradation of the LDLR, allowing more receptors to be recycled to the surface of hepatocytes

to clear LDL-cholesterol from the bloodstream.[8] Additionally, CVI-LM001 activates hepatic

adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular

energy, which helps to reduce the synthesis of fats in the liver and increase fatty acid oxidation.

[1]
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Figure 1: CVI-LM001 Mechanism of Action.

Clinical Trial Workflow (Phase 2)
The workflow for the Phase 2 clinical trial (NCT04438096) follows a structured, multi-stage

process designed to rigorously evaluate the efficacy and safety of CVI-LM001.
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Figure 2: CVI-LM001 Phase 2 Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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